
Phenoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoquinone is a member of the quinone family, which are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Quinones are derived from aromatic compounds through the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds . This compound, like other quinones, is known for its vibrant color and its role in various biological and chemical processes.
Vorbereitungsmethoden
Phenoquinone can be synthesized through several methods. One common synthetic route involves the oxidation of phenol using oxidizing agents such as peracetic acid . The reaction typically requires controlled conditions to ensure the selective formation of this compound. Industrial production methods often involve the oxidation of hydroquinone, which can be obtained through various routes, including the oxidation of diisopropylbenzene .
Analyse Chemischer Reaktionen
Phenoquinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be further oxidized to form more complex quinones.
Reduction: In acidic conditions, this compound undergoes a two-electron and two-proton reduction to form hydroquinone. In alkaline conditions, it undergoes a reversible single-step, two-electron reduction.
Substitution: This compound can participate in substitution reactions, particularly with nucleophiles, due to its electrophilic nature.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenoquinone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phenoquinone involves its ability to undergo redox reactions. This compound can accept and donate electrons, making it an effective electron carrier in biological systems . It interacts with molecular targets such as enzymes and proteins, leading to various biochemical effects. For example, this compound can inhibit DNA synthesis in tumor cells by binding to DNA molecules and producing free radicals .
Vergleich Mit ähnlichen Verbindungen
Phenoquinone is similar to other quinones such as 1,4-benzoquinone, 1,2-benzoquinone, and 9,10-anthraquinone . this compound is unique in its specific structure and reactivity. Unlike some other quinones, this compound has distinct redox properties and can participate in a wider range of chemical reactions. Additionally, its biological activity and potential therapeutic applications set it apart from other quinones .
Similar Compounds
1,4-Benzoquinone:
1,2-Benzoquinone:
9,10-Anthraquinone: A larger quinone with additional aromatic rings, used in dyes and pigments.
Eigenschaften
CAS-Nummer |
4370-52-9 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
cyclohexa-2,5-diene-1,4-dione;phenol |
InChI |
InChI=1S/C6H4O2.C6H6O/c7-5-1-2-6(8)4-3-5;7-6-4-2-1-3-5-6/h1-4H;1-5,7H |
InChI-Schlüssel |
RMBGFUOEZINVEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)O.C1=CC(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)
![2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14147445.png)
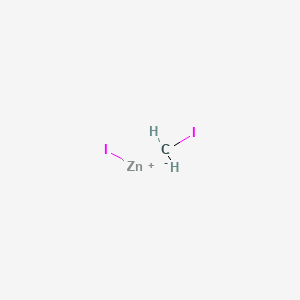
![diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate](/img/structure/B14147461.png)
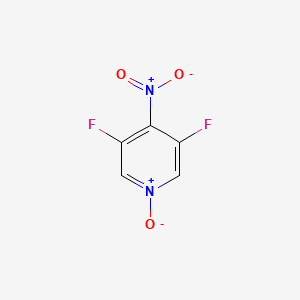

![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)

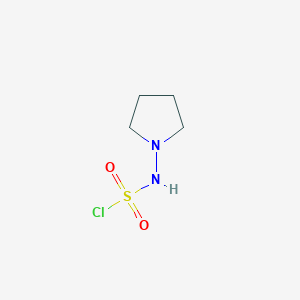

![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)
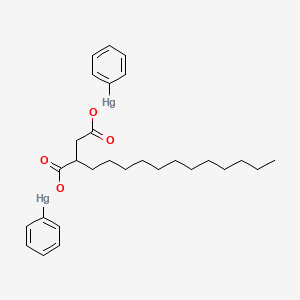
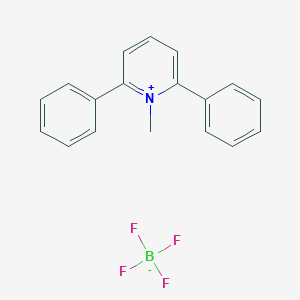
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)
